N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-12-18-17(14-8-5-11-21-14)15(22-12)9-10-16(20)19-13-6-3-2-4-7-13/h5,8,11,13H,2-4,6-7,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBQRPITHMJPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2CCCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
-
α-Haloketone Preparation :
-
Thiazole Formation :
Functionalization of the Thiazole at Position 5
The propanamide side chain is introduced at the 5-position of the thiazole via alkylation or acylation .
Alkylation Strategy
-
Bromination at Position 5 :
-
Nucleophilic Substitution :
Acylation Strategy
-
Propanoic Acid Derivative Synthesis :
-
Aminolysis to Form Amide :
Amide Bond Formation with Cyclohexylamine
The final step involves coupling the propanamide side chain with cyclohexylamine.
Carbodiimide-Mediated Coupling
-
Activation of Carboxylic Acid :
-
Amine Coupling :
Alternative Synthetic Routes
One-Pot Thiazole and Side-Chain Assembly
Microwave-Assisted Synthesis
Analytical Data and Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Hantzsch + Alkylation | 65 | 98.5 |
| Acylation + Aminolysis | 85 | 99.2 |
| One-Pot | 52 | 95.0 |
| Microwave-Assisted | 70 | 98.8 |
Challenges and Optimization
-
Regioselectivity in Thiazole Formation :
-
Amide Coupling Efficiency :
-
Purification :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide can be reduced to form the corresponding amine.
Substitution: The thiazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole or thiophene derivatives.
Scientific Research Applications
N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazole and thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s substituents significantly impact electronic and steric properties. Key analogs include:
a) N-[2-(4-nitrophenyl)-4-phenyl-1,3-thiazol-5-yl]propanamide (18b)
- Substituents : 2-(4-nitrophenyl), 4-phenyl.
- Key Data : High yield (87%), FTIR (1648 cm⁻¹, C=O stretch), $ ^1H $-NMR δ 10.89 (amide NH) .
- Comparison : The nitro and phenyl groups enhance electron-withdrawing effects, contrasting with the target compound’s electron-rich thiophene.
b) 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-methylbenzyl)propanamide (CAS 1017662-85-9)
Variations in the Amide Substituent
The amide’s N-substituent modulates lipophilicity and target interactions:
a) N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (Compound 3)
- Structure : Cyclohexyl-propanamide with 2-oxopyridinyl.
- Key Data : β1i subunit inhibitor (Ki: low/submicromolar). Molecular dynamics (MD) studies highlight interactions with Phe31/Lys33 .
- Comparison: The target compound’s thiazole-thiophene group may enhance π-π stacking compared to pyridinone.
b) N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1)
Spectroscopic Data
Antifungal and Anticancer Activity
Immunoproteasome Inhibition
- Compound 3 (N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide) inhibits β1i subunit via non-covalent interactions .
- Hypothesis : The target compound’s thiophene may improve π-π interactions with hydrophobic pockets, but steric hindrance from cyclohexyl could reduce affinity.
Comparative Data Table
*Estimated based on structural similarity.
Biological Activity
N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antiviral properties, cytotoxicity, and other pharmacological effects based on diverse research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1017662-82-6 |
| Molecular Formula | C17H22N2OS2 |
| Molecular Weight | 334.5 g/mol |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, thiazole derivatives have shown significant activity against various viruses, including HIV and Hepatitis C. The compound's structural features may enhance its interaction with viral proteins, leading to inhibition of viral replication.
- HIV Inhibition : Some thiazole derivatives exhibit potent anti-HIV activity with low EC50 values, indicating their effectiveness in inhibiting viral replication. For example, related compounds have shown EC50 values as low as 3.98 μM with high therapeutic indices .
- Antiviral Mechanisms : The mechanism of action may involve interference with viral entry or replication processes. Compounds that target RNA-dependent RNA polymerase (NS5B) have demonstrated promising results in reducing viral loads in cell cultures .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound need careful evaluation to understand its therapeutic window.
- Cytotoxicity Assays : Studies typically measure the half-maximal cytotoxic concentration (CC50) to assess the safety profile of the compound. A lower CC50 indicates higher toxicity; thus, compounds with a high therapeutic index (TI = CC50/EC50) are preferred for further development .
- Selectivity Index : The selectivity index is crucial for determining the compound's safety. Compounds exhibiting a selectivity index greater than 10 are generally considered promising candidates for further development .
Case Study 1: Thiazole Derivatives Against HIV
In a study evaluating various thiazole derivatives, one compound exhibited an EC50 of 0.54 μM against HIV with minimal cytotoxicity in MT-4 cells. This highlights the potential of thiazole-based compounds in developing effective antiviral therapies .
Case Study 2: Structural Modifications for Enhanced Activity
Research has shown that structural modifications to the thiazole ring can significantly enhance biological activity. For example, substituting different functional groups on the thiophene moiety has been linked to increased potency against viral targets while maintaining acceptable toxicity levels .
Q & A
Q. What are the recommended synthetic routes and purification methods for N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole-thiophene core via cyclization of thiourea derivatives with α-halo ketones. Subsequent alkylation or acylation introduces the cyclohexylpropanamide moiety. Key steps include:
- Thiazole Ring Formation : Reaction of 2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-amine with bromoacetone under reflux in ethanol .
- Amidation : Coupling with cyclohexylpropanoyl chloride using DCC (dicyclohexylcarbodiimide) as a coupling agent in dry dichloromethane .
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Yield optimization requires strict control of temperature (±2°C) and anhydrous conditions .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural confirmation relies on a combination of:
- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., thiophene protons at δ 7.2–7.4 ppm, cyclohexyl CH at δ 1.2–1.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H] at m/z 403.1542 (calculated for CHNOS) .
- X-ray Crystallography : For definitive confirmation of molecular geometry, as demonstrated in related thiazole-thiophene hybrids (e.g., bond angles of 105–110° between thiazole and thiophene rings) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli; IC typically 5–20 µM for similar compounds) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., IC < 10 µM against topoisomerase II reported in thiazole derivatives) .
- Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices (SI > 10 indicates low off-target toxicity) .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Use a tiered approach:
- Kinetic Studies : Measure enzyme activity at varying substrate concentrations (Lineweaver-Burk plots to identify competitive/non-competitive inhibition) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., hydrogen bonding with thiazole N-atom and hydrophobic interactions with cyclohexyl group) .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify binding affinity (ΔG ≈ −30 kJ/mol for high-affinity inhibitors) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer : SAR analysis requires systematic modifications:
- Core Modifications : Compare analogs with substituted thiophene (e.g., 3-methyl vs. 3-chloro) or alternative heterocycles (oxazole vs. thiazole) .
- Side-Chain Variations : Test propanamide derivatives with branched (e.g., isopropyl) vs. cyclic (e.g., cyclopentyl) substituents .
Example SAR Table :
| Derivative | R-Group | IC (Topo II) | LogP |
|---|---|---|---|
| Parent | Cyclohexyl | 8.2 µM | 3.1 |
| Analog A | Cyclopentyl | 12.5 µM | 2.8 |
| Analog B | 4-Fluorophenyl | 5.7 µM | 3.4 |
| Increased hydrophobicity (LogP > 3) correlates with enhanced activity but may reduce solubility . |
Q. How can contradictions in pharmacological data (e.g., varying IC50_{50}50 across studies) be resolved?
- Methodological Answer : Address discrepancies via:
- Standardized Protocols : Use identical assay conditions (e.g., 10% FBS in media, pH 7.4) to minimize variability .
- Metabolic Stability Testing : Liver microsome assays to assess compound degradation (e.g., t < 30 min suggests rapid metabolism affecting efficacy) .
- Orthogonal Validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
